SIS3 free base

TGF-β signaling Smad selectivity fibrosis research

Generic ALK5 inhibitors (e.g., SB-431542) indiscriminately suppress both Smad2 and Smad3 phosphorylation, confounding mechanistic dissection of TGF-β signaling. SIS3 free base eliminates this variable by selectively inhibiting Smad3 phosphorylation (IC50=3 μM) while preserving Smad2, MAPK/p38, ERK, and PI3K pathways. • Enables unambiguous attribution of fibrotic, inflammatory, and tumor-stroma phenotypes to Smad3-specific signaling • Validated in vivo anti-fibrotic efficacy at 2-2.5 mg/kg/day across renal (UUO), hepatic, cardiac, and salivary gland models • Consistent batch purity supports reproducible dose-response and cross-model comparisons

Molecular Formula C28H27N3O3
Molecular Weight 453.5 g/mol
Cat. No. B1249157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIS3 free base
Molecular FormulaC28H27N3O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5
InChIInChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+
InChIKeyIJYPHMXWKKKHGT-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SIS3 Free Base: A Selective Smad3 Inhibitor for TGF-β Signaling Research


SIS3 free base (CAS 521984-48-5) is an indole-derived small molecule that functions as a potent and selective inhibitor of Smad3 phosphorylation, with an IC50 of 3 μM for Smad3 phosphorylation in TGF-β1-stimulated human dermal fibroblasts [1]. Unlike broader TGF-β pathway inhibitors that target upstream receptors or multiple Smad proteins, SIS3 free base selectively suppresses Smad3-mediated signaling without affecting the phosphorylation of Smad2 or the MAPK/p38, ERK, or PI3-kinase signaling pathways [2]. This compound represents a foundational pharmacological tool for dissecting Smad3-specific contributions to fibrosis, inflammation, and cancer biology .

Why SIS3 Free Base Cannot Be Substituted with Generic TGF-β or ALK5 Inhibitors


Substitution of SIS3 free base with generic TGF-β pathway inhibitors such as ALK5 inhibitors (e.g., SB-431542, SB-525334) or pan-Smad inhibitors introduces significant experimental confounding variables. ALK5 inhibitors block the upstream receptor kinase, thereby suppressing phosphorylation of both Smad2 and Smad3 indiscriminately, while SIS3 free base preserves Smad2 phosphorylation [1]. This distinction is critical because Smad2 and Smad3 exert distinct, sometimes opposing, biological functions in fibrogenesis, epithelial-mesenchymal transition, and immune regulation [2]. Furthermore, ALK5 inhibitors exhibit off-target activity against other ALK family members (e.g., SB-431542 inhibits ALK4 and ALK7), whereas SIS3 free base demonstrates pathway selectivity by not affecting MAPK/p38, ERK, or PI3-kinase signaling . Substitution therefore compromises the interpretability of mechanistic studies and may yield false-negative or false-positive conclusions regarding Smad3-specific biology.

SIS3 Free Base: Quantitative Differentiation Evidence for Procurement Decisions


SIS3 Free Base Preserves Smad2 Phosphorylation While ALK5 Inhibitors Suppress Both Smad2 and Smad3

SIS3 free base selectively inhibits Smad3 phosphorylation without affecting Smad2 phosphorylation, a key differentiator from ALK5 inhibitors such as SB-431542 and SB-525334. In Western blot analysis of human dermal fibroblasts, SIS3 at concentrations ranging from 0.3 to 10 μM attenuated TGF-β1-induced Smad3 phosphorylation and Smad3-Smad4 interaction while preserving Smad2 phosphorylation [1]. In contrast, SB-431542, an ALK5 inhibitor, suppresses phosphorylation of both Smad2 and Smad3 due to its upstream receptor-level blockade [2]. In a comparative study using chondrocytes, SIS3 at 1.2 μM and SB-431542 at 0.5 μM were both shown to block T-2 toxin-induced effects, but only SIS3 provided Smad3-specific inhibition without broader TGF-β pathway suppression [3].

TGF-β signaling Smad selectivity fibrosis research mechanistic studies

SIS3 Free Base Does Not Affect MAPK/p38, ERK, or PI3-Kinase Pathways Unlike ALK5 Inhibitors

SIS3 free base exhibits a cleaner pathway selectivity profile compared to ALK5 inhibitors. SIS3 inhibits TGF-β and activin signaling by suppressing Smad3 phosphorylation (IC50 = 3 μM) without affecting the MAPK/p38, ERK, or PI3-kinase signaling pathways [1]. In contrast, SB-431542, while primarily an ALK5 inhibitor (IC50 = 94 nM), also inhibits ALK4 (IC50 = 140 nM) and ALK7, demonstrating broader activity against the TGF-β superfamily receptor kinases [2]. Similarly, SB-525334 inhibits ALK5 with an IC50 of 14.3 nM but also shows activity against ALK4 (IC50 = 58.5 nM, approximately 4-fold less potent) and exhibits no inhibition of ALK2, 3, or 6 [3]. The absence of MAPK/ERK/PI3K pathway interference with SIS3 free base ensures that observed phenotypic effects can be confidently attributed to Smad3 inhibition rather than off-target kinase modulation.

pathway selectivity off-target profiling TGF-β signaling kinase inhibitor

SIS3 Free Base Demonstrates In Vivo Anti-Fibrotic Efficacy at Doses of 2–2.5 mg/kg/day in Multiple Fibrosis Models

SIS3 free base has been validated in multiple in vivo fibrosis models with reproducible anti-fibrotic effects at defined dosing regimens. In a db/db mouse model of type 2 diabetic nephropathy, SIS3 administered at 2.5 mg/kg/day from 8 to 16 weeks of age significantly inhibited renal fibrosis, as evidenced by reduced immunostaining for collagens I and IV, fibronectin, and α-SMA-positive myofibroblasts in kidney sections [1]. In a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, SIS3 treatment at 0.2 or 2 mg/kg/day for 7 days dosage-dependently reduced extracellular matrix deposition, fibronectin staining, and collagen I/III RNA levels, with effects observed at both dose levels [2]. In a submandibular gland duct ligation model, SIS3 at 2 mg/kg/day intraperitoneally for 7 days reduced interlobular and intralobular fibrosis and collagen deposition while improving saliva flow rate [3].

in vivo pharmacology renal fibrosis diabetic nephropathy therapeutic dosing

SIS3 Free Base Reduces Tumor Collagen Deposition by Approximately 50% in Osteosarcoma Model

SIS3 free base has been demonstrated to reprogram cancer-associated fibroblasts (CAFs) and reduce collagen deposition in the tumor microenvironment. In an osteosarcoma mouse model, hydrogel-mediated local delivery of SIS3 combined with sonodynamic therapy reduced collagen deposition by approximately 50% and triggered robust antitumor immune responses, contributing to a 76% inhibition of tumor growth [1]. This effect is mediated through blockade of TGF-β/Smad3 signaling, which is a master regulator of CAF activation and extracellular matrix production. The quantifiable reduction in collagen deposition validates SIS3 as an effective pharmacological tool for targeting the fibrotic tumor stroma, an application not achievable with Smad2-sparing or pan-TGF-β inhibitors that lack this specificity profile.

tumor microenvironment cancer-associated fibroblasts extracellular matrix sonodynamic therapy

SIS3 Free Base Demonstrates Cardioprotective Effects Independent of Blood Pressure Reduction in Hypertensive Heart Disease Model

SIS3 free base exhibits blood pressure-independent cardioprotective effects in an established mouse model of hypertension. Treatment with SIS3 significantly improved cardiac function by preserving left ventricle ejection fraction (LVEF) and left ventricular fractional shortening (LVFS) while reducing LV mass, without altering systemic blood pressure levels [1]. SIS3 treatment also halted the progression of myocardial fibrosis by blocking α-SMA-positive myofibroblast accumulation and collagen matrix deposition, and inhibited cardiac inflammation by suppressing IL-1β, TNF-α, MCP1, and ICAM1 expression [1]. Mechanistically, SIS3 not only directly inactivated TGF-β/Smad3 signaling but also protected cardiac Smad7 from Smurf2-mediated ubiquitin degradation, amplifying endogenous anti-fibrotic and anti-inflammatory pathways [1].

cardiac fibrosis hypertension heart failure Smad3 inhibition

SIS3 Free Base: Optimal Research and Industrial Application Scenarios


Mechanistic Dissection of Smad3-Specific Versus Smad2-Mediated Fibrotic Signaling

Researchers investigating the distinct and non-redundant roles of Smad2 and Smad3 in fibrogenesis should prioritize SIS3 free base. Unlike ALK5 inhibitors (SB-431542, SB-525334) that suppress both Smad2 and Smad3 phosphorylation, SIS3 free base selectively inhibits Smad3 phosphorylation (IC50 = 3 μM) while preserving Smad2 activation [1]. This selectivity is essential for studies where Smad2 and Smad3 exert opposing functions—for instance, Smad3 promotes fibrosis while Smad2 may exert protective effects in certain contexts. The absence of MAPK/p38, ERK, and PI3-kinase pathway interference further ensures that observed phenotypes are Smad3-specific [2].

In Vivo Preclinical Fibrosis Studies Requiring Reproducible Anti-Fibrotic Efficacy

Investigators conducting in vivo fibrosis studies in renal, hepatic, cardiac, or salivary gland models can leverage the established dosing paradigm of SIS3 free base. Multiple independent studies have validated anti-fibrotic efficacy at 2–2.5 mg/kg/day in db/db diabetic mice, UUO renal fibrosis models, and duct ligation models, with consistent reductions in collagen deposition, α-SMA expression, and fibronectin accumulation [3]. This cross-model reproducibility reduces the need for extensive pilot dose optimization and provides a reliable reference point for experimental design and procurement planning.

Tumor Microenvironment Research Targeting Cancer-Associated Fibroblast Reprogramming

Cancer researchers studying the role of TGF-β/Smad3 signaling in CAF activation and tumor-stroma interactions should select SIS3 free base based on demonstrated in vivo efficacy. In osteosarcoma models, SIS3 free base treatment reduced collagen deposition by approximately 50% and contributed to 76% tumor growth inhibition when combined with sonodynamic therapy [4]. This quantifiable effect on extracellular matrix remodeling validates SIS3 as a pharmacological tool for dissecting CAF biology and evaluating stromal-targeting therapeutic strategies.

Cardiovascular Research Requiring Blood Pressure-Independent Cardiac Fibrosis Inhibition

Investigators studying hypertensive heart disease or cardiac fibrosis should consider SIS3 free base for its unique blood pressure-independent cardioprotective profile. In angiotensin II-induced hypertensive mice, SIS3 preserved LVEF and LVFS while reducing myocardial fibrosis and inflammation without altering systemic blood pressure [5]. This property enables researchers to isolate Smad3-specific effects on cardiac remodeling from hemodynamic confounders, a critical advantage for mechanistic cardiovascular studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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